Nocodazole

Catalog No.
S548337
CAS No.
31430-18-9
M.F
C14H11N3O3S
M. Wt
301.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nocodazole

CAS Number

31430-18-9

Product Name

Nocodazole

IUPAC Name

methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

InChI

InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19)

InChI Key

KYRVNWMVYQXFEU-UHFFFAOYSA-N

SMILES

Array

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 59 °F (NTP, 1992)

Synonyms

Nocodazole, NSC 238159, NSC-238159, NSC238159, Oncodazole, R 17934, R-17934, R17934

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3

The exact mass of the compound Nocodazole is 301.05211 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 59° f (ntp, 1992)0.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nocodazole is a synthetic benzimidazole-based antineoplastic agent that functions as a highly specific and reversible inhibitor of microtubule polymerization. It acts by binding to β-tubulin, which prevents the assembly of microtubules, a critical component of the cellular cytoskeleton involved in mitosis, cell structure, and intracellular transport. This mechanism leads to a rapid and reversible arrest of cells in the G2/M phase of the cell cycle, making it a standard tool for cell synchronization in research. Unlike some other microtubule inhibitors, its effects can be quickly washed out, allowing for timed studies of cell cycle progression.

While other compounds like colchicine, colcemid, and vinca alkaloids also inhibit microtubule function, they are not functionally interchangeable with nocodazole for many applications. The primary differentiator is nocodazole's rapid and complete reversibility, which is critical for experiments requiring a synchronized release from mitotic arrest. Colchicine forms a slowly reversible complex with tubulin, and colcemid's effects may also be less readily reversed, leading to reduced cell viability and developmental potential after washout compared to nocodazole. Furthermore, nocodazole binds to the colchicine site on β-tubulin but acts stoichiometrically, whereas colchicine can kinetically block microtubule ends at sub-stoichiometric concentrations, indicating a different depolymerizing mechanism that affects experimental outcomes. These differences in kinetics, reversibility, and mechanism make nocodazole the required choice for studies demanding precise temporal control of microtubule dynamics.

References

Superior Post-Treatment Viability and Development vs. Colcemid

In a direct comparison of agents for synchronizing mouse two-cell embryos, treatment with nocodazole followed by washout resulted in 98% of embryos developing into blastocysts. In contrast, embryos treated with the common substitute colcemid showed reduced developmental ability, particularly after transfer to recipients, where the proportion of live young was significantly lower than the nocodazole-treated and control groups.

Evidence DimensionIn-vitro development to blastocyst stage post-washout
Target Compound Data98% for Nocodazole-treated embryos
Comparator Or BaselineSignificantly reduced for Colcemid-treated embryos
Quantified DifferenceNocodazole treatment results in post-washout development rates comparable to untreated controls, whereas colcemid significantly impairs it.
ConditionsMouse two-cell embryos cultured for 12.5-14.5 h with mitotic inhibitor, followed by washout and continued culture.

For sensitive applications like embryology or stem cell research, Nocodazole's superior reversibility ensures higher sample viability and experimental success rates compared to colcemid.

Higher Cellular Potency for Microtubule Depolymerization vs. Colchicine

In a quantitative cellular assay measuring microtubule content in HeLa cells, nocodazole induced 50% depolymerization (IC50) at a concentration of 350.00 ± 76.38 nM. The classic benchmark, colchicine, was less potent, requiring a significantly higher concentration of 786.67 ± 81.72 nM to achieve the same effect. This demonstrates that in a cellular context, lower concentrations of nocodazole are required to effectively depolymerize the microtubule network compared to colchicine.

Evidence DimensionIC50 for cellular microtubule depolymerization
Target Compound Data350.00 ± 76.38 nM (Nocodazole)
Comparator Or Baseline786.67 ± 81.72 nM (Colchicine)
Quantified DifferenceNocodazole is approximately 2.25 times more potent than colchicine.
ConditionsQuantitative luminescence-based assay on HeLa cells measuring cellular microtubule content.

Higher potency allows for the use of lower effective concentrations, reducing the potential for off-target effects and minimizing the amount of compound required per experiment, which impacts both data quality and procurement costs.

High Solubility in DMSO for Reliable Stock Preparation and Dosing

Nocodazole exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions in cell biology workflows. Technical datasheets from multiple suppliers confirm solubility of at least 5 mg/mL to 10 mg/mL in DMSO. This allows for the preparation of concentrated, stable stock solutions that can be easily aliquoted and diluted into aqueous culture media for precise, reproducible dosing while minimizing the final solvent concentration. The powder form is stable for years when stored correctly, and DMSO stock solutions are stable for several months at -20°C.

Evidence DimensionSolubility in DMSO
Target Compound Data5–10 mg/mL
Comparator Or BaselineStandard laboratory requirement for high-concentration stock solutions.
Quantified DifferenceMeets and exceeds typical requirements for convenient stock solution preparation.
ConditionsRoom temperature or with gentle warming in pure DMSO.

Reliable high solubility in a standard laboratory solvent simplifies experimental setup, reduces the risk of compound precipitation in media, ensures accurate dosing, and allows for long-term storage of prepared stocks, streamlining workflows and preventing material waste.

Timed Cell Cycle Release for Downstream Analysis

For experiments requiring a highly synchronized cell population that must be released to progress through the cell cycle for subsequent analysis (e.g., studying protein expression in G1 after a mitotic block), Nocodazole is the indicated reagent. Its rapid reversibility allows for precise removal of the mitotic block, ensuring a homogenous population enters the next phase synchronously, a level of control not afforded by the slowly-reversing colchicine.

Live-Cell Imaging of Microtubule Reassembly Dynamics

To visualize the process of microtubule network re-formation in real-time, Nocodazole is an essential tool. Cells can be treated to fully depolymerize microtubules and then washed while on the microscope stage. Nocodazole's rapid washout allows for the immediate observation and measurement of microtubule nucleation and growth dynamics, which is impractical with less reversible compounds.

Synchronization of Sensitive Cell Lines or Primary Cultures

When working with delicate cells such as primary neurons, stem cells, or embryos, minimizing toxicity and cellular stress is paramount. Evidence shows that nocodazole-induced cell cycle arrest is better tolerated and allows for higher rates of normal development post-treatment compared to substitutes like colcemid. This makes Nocodazole the procurement choice for maintaining the health and viability of sensitive biological samples.

High-Throughput Screening Requiring Mitotic Arrest

In automated screening workflows, the combination of high potency and excellent DMSO solubility makes Nocodazole a reliable choice. Its well-characterized dose-response allows for consistent mitotic arrest at low concentrations, while its solubility facilitates preparation of concentrated source plates compatible with robotic liquid handlers, ensuring reproducible results across large-scale experiments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nocodazole is a white powder. (NTP, 1992)

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

301.05211239 Da

Monoisotopic Mass

301.05211239 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

570 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SH1WY3R615

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (97.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nocodazole is a synthetic tubulin-binding agent with antineoplastic activity. Nocodazole binds to beta-tubulin and disrupts microtubule assembly/disassembly dynamics. This prevents mitosis and induces apoptosis in tumor cells. Although nocodazole binding site overlaps with that of colchicine, the two agents are structurally quite different.

MeSH Pharmacological Classification

Tubulin Modulators

Pictograms

Health Hazard

Health Hazard

Other CAS

31430-18-9

Wikipedia

Nocodazole

Dates

Last modified: 08-15-2023

Aggresome formation and liquid-liquid phase separation independently induce cytoplasmic aggregation of TAR DNA-binding protein 43

Seiji Watanabe, Hidekazu Inami, Kotaro Oiwa, Yuri Murata, Shohei Sakai, Okiru Komine, Akira Sobue, Yohei Iguchi, Masahisa Katsuno, Koji Yamanaka
PMID: 33097688   DOI: 10.1038/s41419-020-03116-2

Abstract

Cytoplasmic inclusion of TAR DNA-binding protein 43 (TDP-43) is a pathological hallmark of amyotrophic lateral sclerosis (ALS) and a subtype of frontotemporal lobar degeneration (FTLD). Recent studies have suggested that the formation of cytoplasmic TDP-43 aggregates is dependent on a liquid-liquid phase separation (LLPS) mechanism. However, it is unclear whether TDP-43 pathology is induced through a single intracellular mechanism such as LLPS. To identify intracellular mechanisms responsible for TDP-43 aggregation, we established a TDP-43 aggregation screening system using a cultured neuronal cell line stably expressing EGFP-fused TDP-43 and a mammalian expression library of the inherited ALS/FTLD causative genes, and performed a screening. We found that microtubule-related proteins (MRPs) and RNA-binding proteins (RBPs) co-aggregated with TDP-43. MRPs and RBPs sequestered TDP-43 into the cytoplasmic aggregates through distinct mechanisms, such as microtubules and LLPS, respectively. The MRPs-induced TDP-43 aggregates were co-localized with aggresomal markers and dependent on histone deacetylase 6 (HDAC6), suggesting that aggresome formation induced the co-aggregation. However, the MRPs-induced aggregates were not affected by 1,6-hexanediol, an LLPS inhibitor. On the other hand, the RBPs-induced TDP-43 aggregates were sensitive to 1,6-hexanediol, but not dependent on microtubules or HDAC6. In sporadic ALS patients, approximately half of skein-like TDP-43 inclusions were co-localized with HDAC6, but round and granular type inclusion were not. Moreover, HDAC6-positive and HDAC6-negative inclusions were found in the same ALS patient, suggesting that the two distinct pathways are both involved in TDP-43 pathology. Our findings suggest that at least two distinct pathways (i.e., aggresome formation and LLPS) are involved in inducing the TDP-43 pathologies.


The inhibition of microtubule dynamics instability alters lipid homeostasis in TM4 Sertoli cells

A S Vallés, P E Tenconi, J M Luquez, N E Furland
PMID: 34089742   DOI: 10.1016/j.taap.2021.115607

Abstract

Sertoli cells (SC) structurally support and transport nutrients to germ cells during spermatogenesis facilitated by an active cytoskeleton. Chemical perturbation of SC microtubule (MT) dynamics instability leads to premature germ cell exfoliation demonstrating that this process is essential for male fertility, yet the effects of MT damaging drugs on SC lipid metabolism have been less explored. The aim of this study was to advance our understanding of how adequate SC MT dynamicity is needed to finely tune lipid homeostasis. To elucidate the role of MT dynamics instability on the latter, we suppressed MT dynamicity by long-term exposures to 10 nM of nocodazole (NCZ) on TM4-SC cultures. Inhibition of MT dynamics instability affected the distribution of [
H] arachidonate on TM4-SC. Triacylglycerols (TAG) exhibited a higher proportion of the [
H] label, with significantly lower percentages in the mitochondrial phospholipid cardiolipin, and notably, also in phosphatidylethanolamine. A noteworthy and progressive accumulation of lipid droplets during the period of exposure to NCZ was accompanied by increased TAG levels but not cholesterol levels in TM4-SC. NCZ-exposed cells reduced their mitochondrial membrane potential and increased ROS production without triggering apoptosis, had a compromised autophagic flux, and lost their transferrin expression. Although SC morphology was preserved, the NCZ-exposed cells displayed alteration of the normal organization of microfilaments (f-actin) and intermediate filaments (vimentin). Our findings suggest that a preserved MT dynamicity is essential in the maintenance of lipid and fatty acids homeostasis in SC, and thus highlights a novel target in these cells for drugs that impair MT dynamicity.


Fbf1 regulates mouse oocyte meiosis by influencing Plk1

Ying Xu, Chang-Long Xu, Zhong-Feng Xu, Xin-Jie Wang, Hui-Sheng Liang, Zhao-Cheng Zeng, Li-Xin Zeng, Kang-Na Wei, Shu-Zi Deng, Shu-Juan Xie, Jiang Jiang, Yu-Xin Liu, Yun-Kao Cao, Hai-Long Wang
PMID: 33561696   DOI: 10.1016/j.theriogenology.2021.01.018

Abstract

Fas binding factor 1 (Fbf1) is one of the distal appendage proteins in the centriole, located at its distal and proximal ends. It influences the duplication and separation of centrosomes, thereby affecting the progression of the cell cycle during mitosis. However, the function of Fbf1 in meiosis has remained unclear. To explore the role of Fbf1 in the in vitro maturation of mouse oocyte, immunofluorescence staining was used to examine the Fbf1 location in the oocyte and their phenotype after protein deletion. Western blot was used to examine the protein abundance. This study showed that mouse oocytes express Fbf1 which locates at the spindle poles and around the microtubules. Through taxol and nocodazole treatment, and microinjection of siRNA, it was demonstrated that Fbf1 had an important role in the spindle assembly and chromosome separation during mouse oocyte meiosis In particular, microinjection of Fbf1-siRNA resulted in severe abnormalities in the spindle and chromosome arrangement, decreased aggregation of microtubules, disrupted the first oocyte meiosis, and the extrusion of the first polar body. Furthermore, in the Fbf1-siRNA group, there was reduced expression of Plk1 and its agglutination at the spindle poles, along with retarded chromosome segregation due to the activation of the spindle assembly checkpoint (SAC) component BubR1. These results indicate that Fbf1 may function in microtubule depolymerization and agglutination, control the microtubule dynamics, spindle assembly and chromosome arrangement and, thus, influence the mouse oocyte meiotic maturation.


Chromosomally unstable tumor cells specifically require KIF18A for proliferation

Carolyn Marquis, Cindy L Fonseca, Katelyn A Queen, Lisa Wood, Sarah E Vandal, Heidi L H Malaby, Joseph E Clayton, Jason Stumpff
PMID: 33619254   DOI: 10.1038/s41467-021-21447-2

Abstract

Chromosomal instability (CIN) is a hallmark of tumor cells caused by changes in the dynamics and control of microtubules that compromise the mitotic spindle. Thus, CIN cells may respond differently than diploid cells to treatments that target mitotic spindle regulation. Here, we test this idea by inhibiting a subset of kinesin motor proteins involved in mitotic spindle control. KIF18A is required for proliferation of CIN cells derived from triple negative breast cancer or colorectal cancer tumors but is not required in near-diploid cells. Following KIF18A inhibition, CIN tumor cells exhibit mitotic delays, multipolar spindles, and increased cell death. Sensitivity to KIF18A knockdown is strongly correlated with centrosome fragmentation, which requires dynamic microtubules but does not depend on bipolar spindle formation or mitotic arrest. Our results indicate the altered spindle microtubule dynamics characteristic of CIN tumor cells can be exploited to reduce the proliferative capacity of CIN cells.


Enhanced endothelial barrier function by monoclonal antibody activation of vascular endothelial cadherin

Ki-Sook Park, Leslayann Schecterson, Barry M Gumbiner
PMID: 33577432   DOI: 10.1152/ajpheart.00002.2021

Abstract

Excessive vascular permeability occurs in inflammatory disease processes. Vascular endothelial cadherin (VE-cadherin) is an adhesion protein that controls vascular permeability. We identified monoclonal antibodies (mAbs) to human VE-cadherin that activate cell adhesion and inhibit the increased permeability of endothelial cell monolayers induced by thrombin receptor activator peptide-6 (TRAP-6). Two mAbs, 8A12c and 3A5a, reduce permeability, whereas an inhibitory mAb, 2E11d, enhances permeability. Activating mAbs also reduce permeability induced by tumor necrosis factor-α (TNF-α) and vascular endothelial cell growth factor (VEGF). The activating mAbs also stabilize the organization of the adherens junctions that are disrupted by TRAP-6, VEGF, or TNF-α. The activating mAbs act directly on the adhesive function of VE-cadherin because they did not block the accumulation of actin filaments stimulated by TRAP-6 and enhance physical cell-cell adhesion of VE-cadherin-expressing tissue culture cells. Therefore, VE-cadherin function can be regulated at the cell surface to control endothelial permeability.
Excessive vascular permeability is a serious complication of many inflammatory disease conditions. We have developed monoclonal antibodies that inhibit increases in endothelial monolayer permeability induced by several signaling factors by activating VE-cadherin mediated adhesion and stabilizing cell junctions. These antibodies and/or the mechanisms they reveal may lead to important therapeutics to treat vascular leakiness and inflammation.


The mitotic exit network regulates the spatiotemporal activity of Cdc42 to maintain cell size

Gabriel M Gihana, Arthur A Cross-Najafi, Soni Lacefield
PMID: 33284320   DOI: 10.1083/jcb.202001016

Abstract

During G1 in budding yeast, the Cdc42 GTPase establishes a polar front, along which actin is recruited to direct secretion for bud formation. Cdc42 localizes at the bud cortex and then redistributes between mother and daughter in anaphase. The molecular mechanisms that terminate Cdc42 bud-localized activity during mitosis are poorly understood. We demonstrate that the activity of the Cdc14 phosphatase, released through the mitotic exit network, is required for Cdc42 redistribution between mother and bud. Induced Cdc14 nucleolar release results in premature Cdc42 redistribution between mother and bud. Inhibition of Cdc14 causes persistence of Cdc42 bud localization, which perturbs normal cell size and spindle positioning. Bem3, a Cdc42 GAP, binds Cdc14 and is dephosphorylated at late anaphase in a Cdc14-dependent manner. We propose that Cdc14 dephosphorylates and activates Bem3 to allow Cdc42 inactivation and redistribution. Our results uncover a mechanism through which Cdc14 regulates the spatiotemporal activity of Cdc42 to maintain normal cell size at cytokinesis.


The Microtubule Cytoskeleton during the Early

Maria Giovanna Riparbelli, Veronica Persico, Giuliano Callaini
PMID: 33327573   DOI: 10.3390/cells9122684

Abstract

Sperm elongation and nuclear shaping in
largely depends on the microtubule cytoskeleton that in early spermatids has centrosomal and non-centrosomal origins. We report here an additional γ-tubulin focus localized on the anterior pole of the nucleus in correspondence of the apical end of the perinuclear microtubules that run within the dense complex. The perinuclear microtubules are nucleated by the pericentriolar material, or centriole adjunct, that surrounds the basal body and are retained to play a major role in nuclear shaping. However, we found that both the perinuclear microtubules and the dense complex are present in spermatids lacking centrioles. Therefore, the basal body or the centriole adjunct seem to be dispensable for the organization and assembly of these structures. These observations shed light on a novel localization of γ-tubulin and open a new scenario on the distribution of the microtubules and the organization of the dense complex during early
spermiogenesis.


Rapid degradation of GRASP55 and GRASP65 reveals their immediate impact on the Golgi structure

Yijun Zhang, Joachim Seemann
PMID: 33301566   DOI: 10.1083/jcb.202007052

Abstract

GRASP55 and GRASP65 have been implicated in stacking of Golgi cisternae and lateral linking of stacks within the Golgi ribbon. However, RNAi or gene knockout approaches to dissect their respective roles have often resulted in conflicting conclusions. Here, we gene-edited GRASP55 and/or GRASP65 with a degron tag in human fibroblasts, allowing for induced rapid degradation by the proteasome. We show that acute depletion of either GRASP55 or GRASP65 does not affect the Golgi ribbon, while chronic degradation of GRASP55 disrupts lateral connectivity of the ribbon. Acute double depletion of both GRASPs coincides with the loss of the vesicle tethering proteins GM130, p115, and Golgin-45 from the Golgi and compromises ribbon linking. Furthermore, GRASP55 and/or GRASP65 is not required for maintaining stacks or de novo assembly of stacked cisternae at the end of mitosis. These results demonstrate that both GRASPs are dispensable for Golgi stacking but are involved in maintaining the integrity of the Golgi ribbon together with GM130 and Golgin-45.


β-Adrenergic control of sarcolemmal Ca

Silvia G Del Villar, Taylor L Voelker, Maartje Westhoff, Gopireddy R Reddy, Heather C Spooner, Manuel F Navedo, Eamonn J Dickson, Rose E Dixon
PMID: 33558236   DOI: 10.1073/pnas.2017937118

Abstract

The number and activity of Ca
1.2 channels in the cardiomyocyte sarcolemma tunes the magnitude of Ca
-induced Ca
release and myocardial contraction. β-Adrenergic receptor (
) activation stimulates sarcolemmal insertion of Ca
1.2. This supplements the preexisting sarcolemmal Ca
1.2 population, forming large "superclusters" wherein neighboring channels undergo enhanced cooperative-gating behavior, amplifying Ca
influx and myocardial contractility. Here, we determine this stimulated insertion is fueled by an internal reserve of early and recycling endosome-localized, presynthesized Ca
1.2 channels.
-activation decreased Ca
1.2/endosome colocalization in ventricular myocytes, as it triggered "emptying" of endosomal Ca
1.2 cargo into the t-tubule sarcolemma. We examined the rapid dynamics of this stimulated insertion process with live-myocyte imaging of channel trafficking, and discovered that Ca
1.2 are often inserted into the sarcolemma as preformed, multichannel clusters. Similarly, entire clusters were removed from the sarcolemma during endocytosis, while in other cases, a more incremental process suggested removal of individual channels. The amplitude of the stimulated insertion response was doubled by coexpression of constitutively active Rab4a, halved by coexpression of dominant-negative Rab11a, and abolished by coexpression of dominant-negative mutant Rab4a. In ventricular myocytes,
-stimulated recycling of Ca
1.2 was diminished by both nocodazole and latrunculin-A, suggesting an essential role of the cytoskeleton in this process. Functionally, cytoskeletal disruptors prevented
-activated Ca
current augmentation. Moreover,
-regulation of Ca
1.2 was abolished when recycling was halted by coapplication of nocodazole and latrunculin-A. These findings reveal that
-stimulation triggers an on-demand boost in sarcolemmal Ca
1.2 abundance via targeted Rab4a- and Rab11a-dependent insertion of channels that is essential for
-regulation of cardiac Ca
1.2.


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